molecular formula C15H13N5O2 B2774575 (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide CAS No. 2035003-95-1

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide

Cat. No. B2774575
CAS RN: 2035003-95-1
M. Wt: 295.302
InChI Key: AGYZHAZDLHJSRK-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide” is a complex organic molecule. It contains a triazolopyrazine core, which is a fused ring system containing a triazole ring and a pyrazine ring. This core is substituted with a phenylacrylamide group and a hydroxymethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine core, a phenylacrylamide group, and a hydroxymethyl group. The exact structure would depend on the specific locations of these substituents on the triazolopyrazine core .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The triazole ring, for example, is known to participate in various reactions including cycloadditions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of new derivatives involving pyrazoline and pyrazole, related to the triazolo[4,3-a]pyrazine structure, have been synthesized, with some showing significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These compounds are characterized by their interaction with different bacterial strains, indicating a potential application in developing new antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity

Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed potent anticonvulsant activity, specifically against maximal electroshock-induced seizures in rats. This finding suggests the utility of the triazolo[4,3-a]pyrazine scaffold in designing new anticonvulsant drugs, with some compounds exhibiting significant efficacy at low doses (Kelley et al., 1995).

Pharmaceutical Applications

Another study explored the triazolo[4,3-a]pyrazine ring as a versatile scaffold for developing adenosine human receptor antagonists, with several derivatives showing nanomolar affinity for the hA2A adenosine receptor. This research underscores the potential of triazolo[4,3-a]pyrazine derivatives in treating neurological disorders, including Parkinson's disease, by inhibiting neurotoxicity in human neuroblastoma cells (Falsini et al., 2017).

Antitumor Activity

The antitumor potential of imidazo[5,1-d]-1,2,3,5-tetrazinones and pyrazolo[5,1-d]-1,2,3,5-tetrazinones, derivatives related to triazolo[4,3-a]pyrazines, was systematically evaluated. Modifications at specific positions on the molecule affected their antitumor efficacy, suggesting that the structural nuances of triazolo[4,3-a]pyrazine derivatives could influence their therapeutic potential against cancer (Lunt et al., 1987).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of triazolopyrazine derivatives is a promising area of research, given their potential biological activity and thermal stability . Further studies could focus on synthesizing this specific compound and investigating its properties and potential applications.

properties

IUPAC Name

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-9H,10H2,(H,16,22)(H,17,21)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZHAZDLHJSRK-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide

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